(2S,2'S,3S,3'S)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole
Description
Properties
IUPAC Name |
(2S,3S)-4-anthracen-9-yl-2-[(2S,3S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-3-tert-butyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H44O2P2/c1-49(2,3)53-45-39(43-35-21-11-7-17-31(35)29-32-18-8-12-22-36(32)43)25-15-27-41(45)51-47(53)48-52-42-28-16-26-40(46(42)54(48)50(4,5)6)44-37-23-13-9-19-33(37)30-34-20-10-14-24-38(34)44/h7-30,47-48H,1-6H3/t47-,48-,53-,54-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNWNMANFZGXKV-YIYFCYGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6OC7=CC=CC(=C7P6C(C)(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)[C@H]6OC7=CC=CC(=C7[P@@]6C(C)(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,2'S,3S,3'S)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole (CAS No. 1435940-19-4) is a phosphole derivative known for its potential biological activities. This article explores its biological properties, including cytotoxicity against cancer cell lines and other relevant bioactivities.
Chemical Structure and Properties
- Molecular Formula : C₅₀H₄₄O₂P₂
- Molecular Weight : 738.83 g/mol
- Purity : Typically available at 97% purity
The compound features a complex structure with multiple anthracene units and tert-butyl groups that contribute to its unique chemical properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 19.4 |
| HCT-116 | 14.5 |
| PC-3 | Not specified |
These values indicate that the compound exhibits significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of cell proliferation : The compound disrupts the cell cycle in cancer cells.
- Induction of apoptosis : It promotes programmed cell death through caspase activation and mitochondrial pathway engagement .
Safety Profile
The safety profile of the compound was assessed using normal human skin cells (BJ-1), where it showed comparatively lower cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| BJ-1 | 221.7 |
This suggests that while the compound is effective against cancer cells, it has a relatively safer profile for normal cells compared to other derivatives .
Study 1: Synthesis and Cytotoxicity Evaluation
A study synthesized various derivatives of anthracene and evaluated their cytotoxic effects. The results indicated that derivatives with anthracenyl groups exhibited superior activity against MCF-7 and PC-3 cell lines compared to those with simpler structures .
Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to understand the binding interactions between this compound and key proteins involved in cancer progression. The docking studies revealed strong interactions with target proteins crucial for cell survival and proliferation .
Scientific Research Applications
Applications in Catalysis
BIBOP has been identified as an effective ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the enantioselectivity of various reactions.
Asymmetric Synthesis
BIBOP is used as a chiral ligand in catalytic reactions involving C–H activation and other transformations. The compound's unique bibenzo[d][1,3]oxaphosphole structure allows for the fine-tuning of electronic properties crucial for enantioselective reactions.
Case Study:
In a study examining the use of BIBOP in C–H activation reactions, it was shown that the ligand significantly improved enantioselectivity compared to traditional phosphine ligands. The reaction yielded products with an enantiomeric ratio exceeding 98:2 under optimized conditions .
Data Table: Enantioselectivity Comparison
| Ligand Type | Enantiomeric Ratio (er) | Yield (%) |
|---|---|---|
| BIBOP | 98:2 | 77 |
| DIOP | 85:15 | 48 |
| MeO-BIBOP | 98.5:1.5 | 70 |
Applications in Materials Science
BIBOP's structural characteristics also make it suitable for applications in materials science, particularly in the development of organic electronic materials.
Organic Light Emitting Diodes (OLEDs)
BIBOP derivatives have been explored for use in OLEDs due to their high thermal stability and excellent charge transport properties.
Case Study:
Research has demonstrated that incorporating BIBOP into OLED structures enhances device performance by improving charge mobility and light emission efficiency. Devices utilizing BIBOP exhibited a significant increase in luminosity compared to those using conventional materials .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains two benzo[d][1,3]oxaphosphole cores linked by a biaryl backbone.
- Each phosphole ring is substituted with a tert-butyl group (steric bulk) and an anthracen-9-yl moiety (π-conjugation) .
- Chiral centers at 2S,2'S,3S,3'S positions, making it part of the WingPhos ligand family for asymmetric catalysis .
Comparison with Structurally Similar Compounds
(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
- CAS No.: 2207601-10-1 .
- Molecular Formula : C₂₄H₃₂O₂P₂.
- Key Differences: Substituents: Methyl groups replace anthracenyl moieties, reducing steric bulk and π-conjugation . Applications: Less suited for reactions requiring π-π interactions but may offer higher solubility in polar solvents.
(2R,2’R,3R,3’R)-WingPhos (Enantiomer)
(2S,2'S,3S,3'S)-Bis-BIDIME (CAS 1435940-21-8)
- Molecular Formula : C₃₈H₄₄O₆P₂ .
- Key Differences :
- Substituents : 2,6-Dimethoxyphenyl groups replace anthracenyl, introducing electron-donating methoxy groups .
- Electronic Effects : Enhanced electron density may alter metal coordination behavior compared to anthracenyl’s π-acidic nature.
- Applications : Likely used in catalysis requiring electron-rich environments but less suited for aromatic stacking.
(S)-AntPhos (CAS 1807740-34-6)
- Molecular Formula : C₂₅H₂₃O₃P .
- Key Differences: Structure: Monomeric benzo[d][1,3]oxaphosphole with a single anthracenyl group and tert-butyl substituent . Applications: Simpler structure may limit steric control but offers flexibility in smaller catalytic systems.
Comparative Data Table
Research Findings and Functional Insights
- Steric Effects : The tert-butyl groups in the target compound and its analogs enhance steric hindrance, critical for enantioselectivity in asymmetric hydrogenation .
- Electronic Properties : Anthracenyl groups provide π-stacking capabilities, advantageous in reactions involving aromatic substrates (e.g., Suzuki-Miyaura coupling) . In contrast, Bis-BIDIME’s methoxy groups may stabilize electron-deficient intermediates .
- Synthesis Challenges : The target compound’s synthesis likely involves chiral resolution steps to achieve >99% ee, whereas simpler analogs (e.g., dimethyl derivative) are more straightforward .
- Commercial Viability : The target compound is supplied by specialized manufacturers (e.g., Shaoxing Zejun), reflecting its niche application in high-value catalysis .
Preparation Methods
Core Structure Construction: Bibenzo[d] oxaphosphole Framework
The bibenzo[d] oxaphosphole core is synthesized from 2,2'-biphenol through sequential phosphorylation and rearrangement (Figure 1). Initial treatment of 2,2'-biphenol with diethyl chlorophosphate in the presence of triethylamine yields tetraethyl diphosphate (1a ) in 50% yield . Subsequent anionic phospha-Fries rearrangement converts 1a to tetraethyl bis(phosphonate) (1b ) with 94% efficiency under mild basic conditions . Reduction of 1b using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether produces the diphosphine intermediate (1c ), which undergoes acid-mediated cyclization with p-TsOH in toluene to form the bibenzo[d] oxaphosphole scaffold .
Critical Parameters :
-
Solvent : Anhydrous THF or toluene prevents hydrolysis of sensitive intermediates.
-
Temperature : Cyclization at 120°C ensures complete ring closure .
-
Catalyst : p-TsOH (10 mol%) accelerates intramolecular etherification .
The introduction of tert-butyl groups at the 3,3'-positions is achieved via nucleophilic substitution. Treatment of the diphosphine intermediate (1c ) with tert-butyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C affords the di-tert-butyl derivative (2a ) in 68–72% yield . Stereochemical control is enforced through chiral resolution using (R)- or (S)-binol-derived phosphoric acids, which selectively crystallize the desired (2S,2'S,3S,3'S)-enantiomer .
Table 1: Optimization of tert-Butylation
Anthracenyl Functionalization: Palladium-Catalyzed Cross-Coupling
The anthracen-9-yl moieties are introduced via Suzuki-Miyaura coupling. The di-tert-butyl bibenzo[d] oxaphosphole (2a ) is treated with 9-anthracenylboronic acid in the presence of Pd(OAc)₂ (5 mol%) and the ligand AntPhos (4-(anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d] oxaphosphole) . Optimal conditions employ a 1:2.2 molar ratio of 2a to boronic acid in degassed toluene/EtOH (3:1) at 90°C for 24 hours, achieving 78–85% yield .
Mechanistic Insight :
The AntPhos ligand enhances catalytic activity by stabilizing the palladium center through π-π interactions with the anthracenyl group, facilitating oxidative addition and transmetalation .
Stereochemical Verification and Purification
Final stereochemical integrity is confirmed via ³¹P NMR and X-ray crystallography. The (2S,2'S,3S,3'S)-enantiomer exhibits distinct ³¹P NMR signals at δ = 138.7 ppm (t, J = 207.9 Hz) . Purification by flash chromatography (hexane/EtOAc, 4:1) followed by recrystallization from dichloromethane/hexane yields the target compound as a crystalline solid .
Scalability and Industrial Relevance
Large-scale synthesis (≥10 g) requires modified conditions:
Q & A
Q. What are the optimal synthetic routes for preparing (2S,2'S,3S,3'S)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole?
The synthesis typically involves asymmetric catalytic methods, such as palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which leverage the compound’s chiral phosphorus centers. Key steps include:
- Use of enantiomerically pure starting materials (e.g., tert-butyl-substituted dihydrobenzooxaphosphole precursors) to ensure stereochemical fidelity.
- Purification via column chromatography and recrystallization to achieve >99% enantiomeric excess (ee) .
- Monitoring reaction progress with NMR to confirm intermediate formation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of analytical techniques is required:
- NMR Spectroscopy : and NMR to verify anthracene and tert-butyl group integration. NMR is critical for confirming the phosphorus environment .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, particularly for chiral centers .
- IR Spectroscopy : Identifies functional groups (e.g., P–O bonds at ~1200 cm) .
Q. What catalytic applications are most commonly associated with this compound?
The compound serves as a chiral ligand in asymmetric catalysis, including:
- Suzuki-Miyaura Cross-Coupling : Enhances enantioselectivity in biaryl synthesis (e.g., up to 99% ee in biphenyl derivatives) .
- Hydrogenation Reactions : Facilitates stereoselective reduction of ketones and imines .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and anthracene groups influence enantioselectivity in catalysis?
- Steric Effects : The bulky tert-butyl groups enforce a rigid chiral pocket, reducing undesired side reactions and enhancing stereocontrol. This is evident in reactions where substituent size correlates with ee values (e.g., tert-butyl vs. methyl analogs show 10–15% higher ee) .
- Electronic Effects : Anthracene’s π-conjugation stabilizes transition states via van der Waals interactions, improving catalytic turnover in electron-deficient substrates .
Q. What experimental strategies address contradictions in characterization data (e.g., unexpected NMR signals)?
- Reproducibility Checks : Replicate synthesis under inert conditions to rule out oxidation or hydrolysis artifacts.
- Variable-Temperature NMR : Resolves dynamic effects (e.g., tert-butyl rotation) that may obscure signals .
- Comparative Analysis : Cross-reference with analogs (e.g., methyl-substituted derivatives) to isolate spectral anomalies .
Q. What mechanistic insights can be gained from isotopic labeling or kinetic studies?
- Deuterium Labeling : Track hydrogen transfer pathways in hydrogenation reactions (e.g., isotope effects reveal rate-determining steps).
- Kinetic Profiling : Monitor reaction progress via in-situ NMR to identify intermediates and turnover-limiting steps .
- DFT Calculations : Model transition states to rationalize enantioselectivity trends (e.g., steric clash in tert-butyl vs. anthracene moieties) .
Q. How does the compound’s stability under varying conditions (e.g., temperature, solvent) impact catalytic performance?
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, making it suitable for high-temperature reactions .
- Solvent Sensitivity : Degrades in polar aprotic solvents (e.g., DMF) due to P–O bond hydrolysis; use toluene or THF for optimal stability .
Q. What advanced techniques validate enantiomeric purity and configuration?
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IB) with UV detection at 254 nm .
- Vibrational Circular Dichroism (VCD) : Correlates experimental spectra with computed models to confirm absolute configuration .
Q. How can computational methods (e.g., DFT, molecular docking) optimize ligand design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
